molecular formula C10H18ClNO2 B8054244 Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B8054244
M. Wt: 219.71 g/mol
InChI Key: SGSGQYLLBKLSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic amino ester hydrochloride salt with a rigid [3.2.1] bicyclo framework. This compound is structurally characterized by a bridgehead amine and a methyl ester group, which confer unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrochloride salt form. It is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, leveraging its conformational rigidity to influence target binding and metabolic stability .

Properties

IUPAC Name

methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9;/h2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGQYLLBKLSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, interaction with biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H18ClNO2C_{10}H_{18}ClNO_2 and a molecular weight of approximately 233.74 g/mol . The compound features a bicyclo[3.2.1]octane core with both an amino group and a carboxylate moiety, enhancing its reactivity and biological profile compared to other bicyclic compounds.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroactive Properties : The compound has shown potential interactions with metabotropic glutamate receptors, which are implicated in various neurological processes . This suggests a role in modulating neurotransmission.
  • Amino Acid Transport Inhibition : Studies have demonstrated that derivatives of bicyclic compounds can inhibit amino acid transport systems in tumor cells, indicating potential applications in cancer therapy . For instance, the compound's structural analogs have been shown to inhibit histidine uptake in sarcoma cells.

Comparative Biological Activity

To provide context, the following table compares this compound with related compounds based on their biological activities:

Compound NameMolecular FormulaBiological Activity
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HClC10H16ClNAntimicrobial, neuroactive
Methyl bicyclo[3.2.1]octane-1-carboxylateC10H16O2Potentially neuroactive
Bicyclo[3.2.1]octyl amide derivativesVariableAntitumor, neuroactive
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate HCl C10H18ClNO2 Neuroactive, potential cancer therapy

Neuropharmacological Studies

In a study examining the interaction of related bicyclic compounds with neurotransmitter systems, this compound was found to enhance the binding affinity to metabotropic glutamate receptors compared to its analogs . This interaction suggests a mechanism for its neuroactive effects, potentially offering therapeutic avenues for neurological disorders.

Cancer Research Applications

Another significant area of research involves the compound's ability to inhibit amino acid transport systems in cancer cells. A study indicated that this compound could competitively inhibit leucine uptake in sarcoma cells, suggesting its potential as an adjunctive treatment in cancer therapy by disrupting nutrient uptake in tumors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-Aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
  • Structure : Differs by replacing the methyl ester with a carboxylic acid group.
  • Properties: Higher polarity and lower lipophilicity compared to the methyl ester derivative.
  • Molecular Weight: 205.69 g/mol (C₉H₁₆ClNO₂) .
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride
  • Structure: Features an additional methylene group between the bicyclo core and the amino group.
  • Properties: Increased molecular volume and lipophilicity due to the aminomethyl substituent. This modification could enhance blood-brain barrier penetration in drug candidates.
  • CAS : 2198519-29-6 .
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
  • Structure: Larger bicyclo[3.2.2]nonane core.
  • Molecular weight: 233.67 g/mol (C₁₁H₂₀ClNO₂).
  • Purity : 97% (CAS: 1788041-48-4) .
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride
  • Structure : Nitrogen atom incorporated into the bicyclo framework (azabicyclo) with a hydroxymethyl group.
  • Properties: The azabicyclo structure introduces basicity, while the hydroxymethyl group adds hydrogen-bonding capacity. Molecular weight: 177.67 g/mol (C₈H₁₆ClNO) .
Table 1: Key Properties of Selected Analogues
Compound Name Bicyclo System Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound [3.2.1] Methyl ester, amine (HCl) 205.69 (C₉H₁₆ClNO₂) High solubility, rigidity
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid [3.2.1] Carboxylic acid, amine 205.69 Polar, low lipophilicity
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate [3.2.1] Methyl ester, aminomethyl 219.67 (C₁₁H₂₀ClNO₂) Enhanced lipophilicity
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate [3.2.2] Methyl ester, amine 233.67 Increased steric bulk
{1-Azabicyclo[3.2.1]octan-5-yl}methanol [3.2.1] Hydroxymethyl, azabicyclo 177.67 Basicity, hydrogen-bond donor

Preparation Methods

Amide Bond Formation via Coupling Reagents

The primary step involves coupling 5-aminobicyclo[3.2.1]octane-1-carboxylic acid derivatives with methyl groups. In one documented procedure:

  • Activation of the Carboxylic Acid : 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Esterification : The acyl chloride reacts with methanol under anhydrous conditions to yield methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate.

  • Purification : The crude product is purified via recrystallization from ethanol/water mixtures to achieve >95% purity.

An alternative method employs coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF). This approach avoids harsh acidic conditions, preserving the bicyclic scaffold’s integrity. For example, reacting 5-amino-bicyclo[3.2.1]oct-1-ylamine with 6-methylpyrazine-2-carboxylic acid in DMF at room temperature for 12 hours yields the intermediate amide, which is subsequently esterified.

Table 1: Reaction Conditions for Amide Bond Formation

StepReagents/ConditionsYield (%)Purity (%)Reference
Acyl Chloride FormationSOCl₂, reflux, 4 hours8590
EsterificationMethanol, RT, 6 hours7895
HATU-Mediated CouplingHATU, DIPEA, DMF, RT, 12 hours9298

Hydrochloride Salt Preparation

The free base is converted to its hydrochloride salt to enhance solubility and stability. This is achieved by treating the esterified product with hydrochloric acid (HCl) in ethanol/water (1:1) at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt with >99% purity.

Enantioselective Synthesis Approaches

The bicyclo[3.2.1]octane scaffold’s stereochemical complexity demands enantioselective methods to avoid racemization. Patent US8921370B2 highlights the use of chiral auxiliaries and asymmetric catalysis to control the configuration at the 1- and 5-positions.

Chiral Resolution Techniques

Racemic mixtures of the intermediate amine are resolved using chiral acids (e.g., tartaric acid) in ethanol. The diastereomeric salts are crystallized, separated, and treated with base to recover enantiomerically pure amines. This method achieves enantiomeric excess (ee) >98% but suffers from low yields (∼50%) due to partial racemization during salt formation.

Asymmetric Hydrogenation

A more efficient approach involves asymmetric hydrogenation of bicyclic enamines using chiral Ru catalysts (e.g., Noyori-type catalysts). For instance, hydrogenating 5-nitro-bicyclo[3.2.1]oct-1-ene in methanol under 50 psi H₂ pressure with a Josiphos ligand achieves 95% ee and 80% yield.

Table 2: Enantioselective Methods Comparison

MethodCatalyst/Reagentee (%)Yield (%)Reference
Chiral ResolutionL-(+)-Tartaric Acid9850
Asymmetric HydrogenationRu-Josiphos Catalyst9580

Industrial-Scale Production Techniques

Scaling the synthesis requires optimizing reaction parameters for cost-effectiveness and safety. Key considerations include:

Solvent Selection

Industrial processes favor toluene over DMF for coupling reactions due to lower toxicity and easier recovery. However, toluene’s lower polarity reduces reaction rates, necessitating higher temperatures (80°C vs. RT) to maintain yields.

Continuous Flow Reactors

Adopting continuous flow systems for acyl chloride formation minimizes SOCl₂ handling risks. A pilot-scale setup with a residence time of 2 hours achieves 90% conversion, compared to 85% in batch reactors.

Table 3: Industrial vs. Laboratory Conditions

ParameterLaboratoryIndustrial
SolventDMFToluene
Reaction Temperature25°C80°C
Catalyst Loading1.5 eq HATU1.1 eq HATU
Yield92%88%

Comparative Analysis of Methodologies

The HATU-mediated coupling method outperforms traditional acyl chloride routes in yield and purity but incurs higher reagent costs. Industrial processes prioritize solvent safety and catalyst recycling, accepting marginally lower yields for scalability. Asymmetric hydrogenation offers the best balance of ee and yield but requires specialized equipment .

Q & A

Q. Comparative Analysis Table

CompoundKey Structural DifferenceBioactivity TrendReference
Methyl 6-azabicyclo[3.2.1]octaneNitrogen at C6 vs. C5Reduced analgesic potency
8-Aminobicyclo[3.2.1]octan-3-olHydroxyl vs. ester at C1Enhanced CNS penetration
Bicyclo[2.2.2]octane analoguesLarger ring sizeLower receptor specificity

Advanced: What strategies are used to design analogs with improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric replacement : Substitute the ester with a ketone to reduce hydrolysis .
  • Prodrug approaches : Mask the amine as a pivaloyloxymethyl carbamate for enhanced oral bioavailability .
  • Computational modeling : QSAR studies optimize logP values (<2.5) to balance solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.